11(S)-Hepe
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Overview
Description
11(S)-Hydroxy-eicosapentaenoic acid (11(S)-Hepe) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. It is part of the specialized pro-resolving mediators (SPMs) family, which play crucial roles in resolving inflammation and promoting tissue repair.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11(S)-Hepe typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 11-lipoxygenase, catalyze the addition of molecular oxygen to EPA, resulting in the formation of this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 11(S)-Hepe undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Functional groups on this compound can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases or other oxidative enzymes in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution, often under controlled pH and temperature.
Major Products:
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Results in simpler lipid forms.
Substitution: Produces modified lipids with altered biological activities.
Scientific Research Applications
11(S)-Hepe has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular health, and tissue repair.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and wellness.
Mechanism of Action
11(S)-Hepe exerts its effects through several molecular targets and pathways:
Receptor Binding: Binds to specific G-protein coupled receptors (GPCRs) on cell surfaces, initiating signaling cascades.
Anti-inflammatory Pathways: Activates pathways that reduce the production of pro-inflammatory cytokines and promote the resolution of inflammation.
Tissue Repair: Enhances the activity of cells involved in tissue repair and regeneration, such as macrophages and fibroblasts.
Comparison with Similar Compounds
- 12(S)-Hydroxy-eicosapentaenoic acid (12(S)-Hepe)
- 15(S)-Hydroxy-eicosapentaenoic acid (15(S)-Hepe)
- Resolvin E1 (RvE1)
Comparison:
- Uniqueness: 11(S)-Hepe is unique in its specific receptor interactions and the distinct signaling pathways it activates. While similar compounds like 12(S)-Hepe and 15(S)-Hepe also play roles in inflammation resolution, they bind to different receptors and have varying potencies and effects.
- Applications: this compound is particularly noted for its potential in cardiovascular health and tissue repair, whereas other similar compounds may have more pronounced effects in different biological contexts.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11S,12Z,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |
InChI Key |
IDEHSDHMEMMYIR-VBPYZYIASA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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